1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane, also known as CX614, is a chemical compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and memory formation. CX614 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane modulates the activity of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and memory formation. It enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, which leads to an increase in synaptic transmission and long-term potentiation.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane has been shown to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane is its ability to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. However, one of the limitations of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane is its potential toxicity and lack of selectivity for AMPA receptors.
Future Directions
There are several future directions for the research on 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane. One direction is to develop more selective and less toxic ampakines that can modulate the activity of AMPA receptors with greater specificity. Another direction is to investigate the potential therapeutic applications of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane in other neurological disorders, such as traumatic brain injury and stroke. Finally, the development of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane derivatives with improved pharmacokinetic properties and brain penetration could lead to the development of new and effective treatments for neurological disorders.
Synthesis Methods
The synthesis of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane involves several steps, including the reaction of cyclohexanone with methyl hydrazine to form 1-methylcyclohexylhydrazine, which is then reacted with 4-bromopyrazole to form 1-methyl-1H-pyrazol-4-yl)cyclohexanamine. Finally, this compound is reacted with cyclohexanecarbonyl chloride to form 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane.
Scientific Research Applications
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
cyclohexyl-[2-(1-methylpyrazol-4-yl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-19-13-15(12-18-19)16-10-6-3-7-11-20(16)17(21)14-8-4-2-5-9-14/h12-14,16H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDZYGHKEKCWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCCN2C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.